molecular formula C10H8BrNO B2414839 7-Bromo-8-methoxyquinoline CAS No. 36748-99-9

7-Bromo-8-methoxyquinoline

Cat. No.: B2414839
CAS No.: 36748-99-9
M. Wt: 238.084
InChI Key: UQYGSQHBIDZNBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to ensure selective bromination at the 7-position . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which also yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as aqueous calcium bromide-bromine mixtures . These methods are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Phenyllithium: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Used for cross-coupling reactions.

Major Products:

    7-Substituted-8-methoxyquinolines: Formed through nucleophilic substitution.

    Aryl-substituted quinoline derivatives: Formed through cross-coupling reactions.

Scientific Research Applications

7-Bromo-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    7-Bromo-8-hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position instead of a methoxy group.

    5,7-Dibromo-8-methoxyquinoline: Contains an additional bromine atom at the 5-position.

Uniqueness: 7-Bromo-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

7-Bromo-8-methoxyquinoline is a notable derivative of quinoline, recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and antiparasitic activities. Below is an in-depth exploration of its biological activity, including relevant research findings and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a molecular formula of C_10H_8BrN and a molecular weight of approximately 272.53 g/mol. The presence of bromine and methoxy groups at specific positions on the quinoline ring enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

2. Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression.

3. Antiparasitic Effects
Additionally, this compound has shown promise in antiparasitic applications, particularly against protozoan parasites such as Plasmodium species, which are responsible for malaria.

Research Findings

A summary of key findings from various studies is presented below:

StudyFindings
Demonstrated significant antimicrobial activity against E. coli and S. aureusSupports potential use as an antibacterial agent
Induced apoptosis in cancer cell lines (e.g., HeLa cells)Suggests efficacy as an anticancer drug
Effective against Plasmodium falciparum in vitroIndicates potential for malaria treatment

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.
  • Antiparasitic Activity : Inhibition of key enzymatic pathways in parasites.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Chloro-7-bromoquinolin-8-olHydroxyl group instead of methoxyStrong antibacterial activity
8-HydroxyquinolineLacks halogen substitutionsBroad-spectrum antimicrobial activity
6-Bromo-8-methoxyquinolineDifferent halogen positioningPotentially better anticancer properties

This comparison highlights how variations in substituents can significantly influence the biological activity and chemical properties of quinoline derivatives.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, yielding promising results that support further development as a therapeutic agent.
  • Cancer Cell Line Studies : Laboratory experiments using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers for apoptosis.
  • Antiparasitic Research : Field studies are underway to assess the efficacy of this compound against malaria vectors, with preliminary data indicating significant reductions in parasite load.

Properties

IUPAC Name

7-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYGSQHBIDZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an oven dried round bottom flask under nitrogen, a solution of 7-bromoquinolin-8-ol (1 g, 4.46 mmol) in N,N-dimethylformamide (20 mL) at room temperature was treated with sodium hydride (60% dispersion in mineral oil, 0.268 g, 6.69 mmol) to give a bright yellow mixture and was stirred for 3 min. Iodomethane (0.307 mL, 4.91 mmol) was then added by syringe and the reaction was stirred for 30 min. The reaction was quenched carefully with water (50 mL) and diluted with ethyl acetate (100 mL). The layers were separated and the organic layer was dried over magnesium sulfate and concentrated in vacuo to give a liquid, which solidified to a white solid (1.06 g, quantitative yield) on standing overnight. MS(ES)+ m/e 237.8, 239.7 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.307 mL
Type
reactant
Reaction Step Two

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